2-(4-Bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-Bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The starting material, 4-bromophenol, is reacted with an appropriate alkylating agent to form the 4-bromophenoxy intermediate.
Coupling with Piperazine Derivative: The 4-bromophenoxy intermediate is then coupled with a piperazine derivative, specifically 4-(2-methylcyclohexyl)piperazine, under suitable reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone
- 2-(4-Fluorophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone
- 2-(4-Methylphenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone
Uniqueness
2-(4-Bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone is unique due to the presence of the bromine atom in the phenoxy group, which can influence its reactivity and biological activity compared to other halogen-substituted analogs.
Properties
Molecular Formula |
C19H27BrN2O2 |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H27BrN2O2/c1-15-4-2-3-5-18(15)21-10-12-22(13-11-21)19(23)14-24-17-8-6-16(20)7-9-17/h6-9,15,18H,2-5,10-14H2,1H3 |
InChI Key |
JMCNWSNSAWRKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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